molecular formula C17H21FN4O B7002220 N-(1-cyclobutylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide

N-(1-cyclobutylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide

Cat. No.: B7002220
M. Wt: 316.4 g/mol
InChI Key: CNPVEKHXMKMCMV-UHFFFAOYSA-N
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Description

N-(1-cyclobutylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a cyclobutyl group, and a fluorinated imidazo[1,5-a]pyridine moiety, making it a subject of study for its chemical properties and biological activities.

Properties

IUPAC Name

N-(1-cyclobutylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c18-14-5-2-8-22-15(14)11-19-16(22)17(23)20-12-6-9-21(10-7-12)13-3-1-4-13/h2,5,8,11-13H,1,3-4,6-7,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVEKHXMKMCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)NC(=O)C3=NC=C4N3C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclobutylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Cyclobutyl Group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents.

    Synthesis of the Imidazo[1,5-a]pyridine Core: This can be done through cyclization reactions involving pyridine derivatives and suitable nitrogen sources.

    Fluorination: Introduction of the fluorine atom is typically achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclobutylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-cyclobutylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(1-cyclobutylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The fluorinated imidazo[1,5-a]pyridine moiety is particularly important for binding to these targets, while the piperidine and cyclobutyl groups contribute to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclohexylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide
  • N-(1-cyclopropylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide
  • N-(1-cyclobutylpiperidin-4-yl)-8-chloroimidazo[1,5-a]pyridine-3-carboxamide

Uniqueness

N-(1-cyclobutylpiperidin-4-yl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. The fluorine atom enhances its binding affinity and metabolic stability, making it a valuable compound for various applications.

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